molecular formula C12H27N2O4PS B3893345 {2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid

{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid

Cat. No. B3893345
M. Wt: 326.40 g/mol
InChI Key: SQCVBQGLRGGJAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PDEAEM involves polymerization. The monomer, 2-(diethylamino ethyl methacrylate) , readily undergoes free radical polymerization to form PDEAEM . The molecular structure of PDEAEM is depicted in Figure 1.2 of the referenced study.


Molecular Structure Analysis

PDEAEM’s molecular structure combines the aforementioned components. It’s crucial to understand the arrangement of atoms, bond angles, and functional groups. Refer to Figure 1.2 for a visual representation .

Future Directions

properties

IUPAC Name

2-(diethylsulfamoyl)ethyl-(piperidin-1-ylmethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N2O4PS/c1-3-14(4-2)20(17,18)11-10-19(15,16)12-13-8-6-5-7-9-13/h3-12H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCVBQGLRGGJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CCP(=O)(CN1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid
Reactant of Route 2
{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid
Reactant of Route 3
{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid
Reactant of Route 4
{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid
Reactant of Route 5
{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid
Reactant of Route 6
{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid

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